![molecular formula C24H30O4 B14315082 1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] CAS No. 111801-73-1](/img/structure/B14315082.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] is an organic compound with a complex structure It is characterized by the presence of two methoxy groups and a butane-1,4-diylbis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] typically involves a multi-step process. One common method includes the reaction of 1,4-butanediol with 2-methoxy-4-(prop-1-en-1-yl)phenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-2-butene: Similar in structure but lacks the methoxy groups.
1,4-Butanediol diglycidyl ether: Contains a butane-1,4-diylbis(oxy) linkage but differs in the functional groups attached.
1,2-Di-p-tolylethane: Similar aromatic structure but different linkage and functional groups.
Eigenschaften
CAS-Nummer |
111801-73-1 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-methoxy-1-[4-(2-methoxy-4-prop-1-enylphenoxy)butoxy]-4-prop-1-enylbenzene |
InChI |
InChI=1S/C24H30O4/c1-5-9-19-11-13-21(23(17-19)25-3)27-15-7-8-16-28-22-14-12-20(10-6-2)18-24(22)26-4/h5-6,9-14,17-18H,7-8,15-16H2,1-4H3 |
InChI-Schlüssel |
VYHGGSXKFJVGFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C=CC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


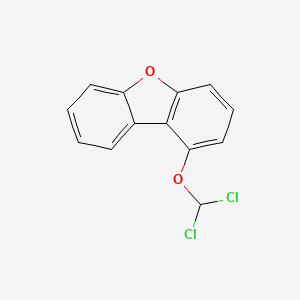
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
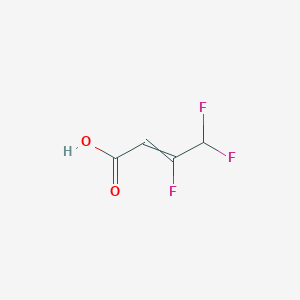
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
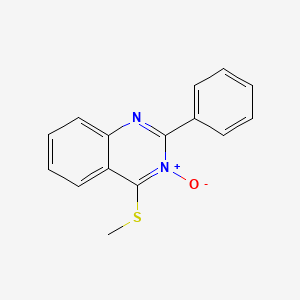
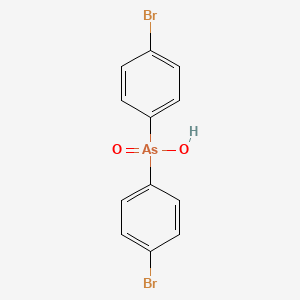
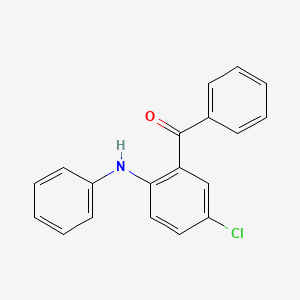

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)

